Derricin

CAS No.: 38965-77-4

Cat. No.: VC1806171

Molecular Formula: C21H22O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38965-77-4 |

|---|---|

| Molecular Formula | C21H22O3 |

| Molecular Weight | 322.4 g/mol |

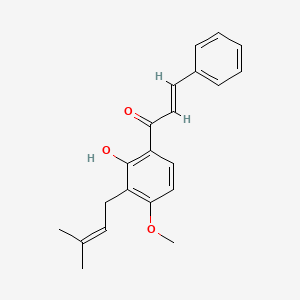

| IUPAC Name | (E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+ |

| Standard InChI Key | HMGRVRIPKPTWTO-JLHYYAGUSA-N |

| Isomeric SMILES | CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C |

| SMILES | CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C |

| Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C |

Introduction

Chemical Structure and Properties

Chemical Identification and Classification

Derricin is identified by several key parameters and taxonomic classifications:

| Parameter | Value |

|---|---|

| Chemical Formula | C21H22O3 |

| Molecular Weight | 322.40 g/mol |

| Exact Mass | 322.15689456 g/mol |

| IUPAC Name | (E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one |

| CAS Registry Numbers | 38965-77-4, 34211-25-1 |

| InChI Key | HMGRVRIPKPTWTO-JLHYYAGUSA-N |

| Taxonomy | Phenylpropanoids and polyketides > Linear 1,3-diarylpropanoids > Chalcones and dihydrochalcones > 3-prenylated chalcones |

The structural characteristics of derricin include a chalcone backbone with a hydroxyl group at position 2, a methoxy group at position 4, and a 3-methylbut-2-enyl group (prenyl group) at position 3 of one of the aromatic rings . This specific arrangement of functional groups contributes to its biological activities.

Physical and Chemical Properties

The physical and chemical properties of derricin provide insight into its behavior in biological systems:

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 46.50 Ų |

| XlogP | 5.80 |

| Atomic LogP (AlogP) | 4.81 |

| H-Bond Acceptor | 3 |

| H-Bond Donor | 1 |

| Rotatable Bonds | 6 |

These properties suggest that derricin has moderate lipophilicity and limited hydrogen bonding capacity, which influences its ability to cross cell membranes and interact with biological targets. The relatively high XlogP value indicates good lipid solubility, which may facilitate its absorption through cell membranes.

ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for understanding how a compound might behave in biological systems and its potential as a therapeutic agent:

| Target | Value | Probability |

|---|---|---|

| Human Intestinal Absorption | Positive | 100.00% |

| Caco-2 | Positive | 81.92% |

| Blood Brain Barrier | Positive | 65.00% |

| Human oral bioavailability | Positive | 52.86% |

| Subcellular localization | Mitochondria | 87.10% |

| OATP1B1 inhibitor | Positive | 87.60% |

| OATP1B3 inhibitor | Positive | 92.33% |

| BSEP inhibitor | Positive | 95.10% |

| P-glycoprotein inhibitor | Positive | 82.01% |

These ADMET predictions indicate that derricin has favorable absorption properties with 100% probability of human intestinal absorption. Additionally, its positive blood-brain barrier permeability suggests potential applications in neurological conditions. The predicted subcellular localization in mitochondria may have implications for its mechanism of action, particularly in relation to cellular energy metabolism and apoptosis pathways.

Biological Activities

Wnt/β-Catenin Pathway Inhibition

One of the most significant biological activities of derricin is its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cellular development, proliferation, and differentiation, and its dysregulation is associated with various cancers, particularly colorectal cancer .

Research has demonstrated that derricin can effectively inhibit the transcriptional activity of the Wnt/β-catenin pathway . This inhibition is achieved through affecting the cellular distribution of β-catenin, a key component of the Wnt signaling cascade . The ability to modulate this pathway positions derricin as a potential therapeutic agent for conditions associated with aberrant Wnt signaling.

In experimental models using Xenopus embryos, derricin has been shown to strongly inhibit canonical Wnt activity in vitro and rescue the Wnt-induced double axis phenotype . These findings provide compelling evidence for derricin's role as a negative modulator of the Wnt/β-catenin pathway.

Anticancer Effects

As a consequence of its Wnt/β-catenin pathway inhibition, derricin exhibits significant anticancer effects, particularly in colorectal cancer cell lines. Studies have shown that derricin treatment can:

-

Reduce cell viability in a concentration- and time-dependent manner

-

Decrease cell proliferation

-

Induce cell cycle arrest

These effects collectively contribute to derricin's potential as an anticancer agent, especially for cancers with overactivated Wnt/β-catenin signaling.

Research Findings

Effects on Cell Viability

In vitro studies have examined the effects of derricin on the viability of colorectal cancer cell lines, with detailed results showing concentration- and time-dependent effects:

In HCT116 cells, significant reduction in cell viability was observed after treatment with:

-

100 μM of derricin for 24 hours

-

20 μM of derricin for 48 hours

In DLD-1 cells, derricin showed:

-

A milder effect at 100 μM after 18 hours of treatment

-

An intense reduction of cell viability after 48 hours of treatment with 100 μM

In non-cancerous IEC-18 cells, reduction of viability was observed only with higher concentrations (100 μM) of derricin, suggesting some selectivity for cancer cells .

Effects on Cell Proliferation

Derricin significantly inhibits cell proliferation in both cancerous and non-cancerous cell lines, as measured by Edu-incorporation assays:

-

At 30 μM concentration, derricin inhibits approximately 40% of cell proliferation in HCT116 cells

-

At 30 μM concentration, derricin inhibits approximately 50% of cell proliferation in DLD-1 cells

-

At the same concentration, derricin inhibits only about 20% of cell proliferation in non-cancerous IEC-18 cells

These findings indicate a differential effect of derricin on cancerous versus non-cancerous cells, with greater inhibition of proliferation in cancer cell lines.

Cell Cycle Regulation

Derricin treatment induces significant disturbances in the cell cycle progression of colorectal cancer cells:

In HCT116 cells, derricin treatment:

-

Decreased cell count in the G1/G0 phase to 67.6% and 54% when treated with 30 and 50 μM, respectively

-

At 30 μM, arrested the cell cycle in the S phase

-

At 50 μM, arrested the cell cycle in the G2/M phase

In DLD-1 cells, derricin treatment:

-

Accumulated cells in the G0/G1 phase of the cell cycle after 30 μM and 50 μM treatment

-

Increased the percentage of cells in G0/G1 from 31.6% in untreated conditions to 66.9% and 65.7% at 30 μM and 50 μM concentrations, respectively

These cell cycle effects demonstrate that derricin can arrest the cell cycle at different phases depending on the cell type and concentration used, contributing to its antiproliferative effects.

Natural Sources and Occurrence

Derricin has been isolated from various plant species, primarily from the Fabaceae family:

-

Erythroxylum barbatum

-

Lonchocarpus sericeus

-

Derris sericea

-

Lonchocarpus neuroscapha

These plants have traditional medicinal uses in various cultures, which may be attributed in part to the presence of bioactive compounds like derricin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume